molecular formula C4H7N5O2 B056529 1-Methoxy-N-methyltetrazole-5-carboxamide CAS No. 115751-79-6

1-Methoxy-N-methyltetrazole-5-carboxamide

Cat. No. B056529
M. Wt: 157.13 g/mol
InChI Key: UQPDLZKHQLCQOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methoxy-N-methyltetrazole-5-carboxamide, also known as MeMTAC, is a chemical compound that has gained attention in scientific research due to its unique properties and potential applications. MeMTAC belongs to the class of tetrazole derivatives, which have been studied extensively for their biological activities.

Scientific Research Applications

1-Methoxy-N-methyltetrazole-5-carboxamide has been studied extensively for its potential applications in various fields of scientific research. It has been shown to exhibit antimicrobial, antitumor, and anticonvulsant activities. 1-Methoxy-N-methyltetrazole-5-carboxamide has also been studied for its potential use as a diagnostic tool for Alzheimer's disease and other neurodegenerative disorders.

Mechanism Of Action

The mechanism of action of 1-Methoxy-N-methyltetrazole-5-carboxamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins in the body, which play a role in various biological processes. 1-Methoxy-N-methyltetrazole-5-carboxamide has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels in the brain, which is believed to be beneficial in the treatment of Alzheimer's disease.

Biochemical And Physiological Effects

1-Methoxy-N-methyltetrazole-5-carboxamide has been shown to exhibit various biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, such as dopamine and norepinephrine. 1-Methoxy-N-methyltetrazole-5-carboxamide has also been shown to decrease the levels of certain inflammatory cytokines, which play a role in various inflammatory disorders.

Advantages And Limitations For Lab Experiments

1-Methoxy-N-methyltetrazole-5-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. 1-Methoxy-N-methyltetrazole-5-carboxamide is also stable under various storage conditions and has a long shelf life. However, 1-Methoxy-N-methyltetrazole-5-carboxamide has certain limitations for lab experiments. It is highly reactive and can degrade quickly if not handled properly. 1-Methoxy-N-methyltetrazole-5-carboxamide is also toxic and should be handled with care.

Future Directions

There are several future directions for 1-Methoxy-N-methyltetrazole-5-carboxamide research. One potential application is its use as a therapeutic agent for Alzheimer's disease and other neurodegenerative disorders. 1-Methoxy-N-methyltetrazole-5-carboxamide may also have potential applications in the treatment of various inflammatory disorders. Further studies are needed to fully understand the mechanism of action of 1-Methoxy-N-methyltetrazole-5-carboxamide and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, 1-Methoxy-N-methyltetrazole-5-carboxamide is a chemical compound that has gained attention in scientific research due to its unique properties and potential applications. 1-Methoxy-N-methyltetrazole-5-carboxamide has been shown to exhibit antimicrobial, antitumor, and anticonvulsant activities. It has also been studied for its potential use as a diagnostic tool for Alzheimer's disease and other neurodegenerative disorders. 1-Methoxy-N-methyltetrazole-5-carboxamide has several advantages for lab experiments, but also has certain limitations. Further studies are needed to fully understand the potential applications of 1-Methoxy-N-methyltetrazole-5-carboxamide in various fields of scientific research.

Synthesis Methods

1-Methoxy-N-methyltetrazole-5-carboxamide can be synthesized through a multi-step process that involves the reaction of 5-aminotetrazole with methyl chloroformate, followed by the reaction with sodium methoxide and N-methylformamide. The final step involves the reaction of the intermediate product with methoxyamine hydrochloride to yield 1-Methoxy-N-methyltetrazole-5-carboxamide.

properties

CAS RN

115751-79-6

Product Name

1-Methoxy-N-methyltetrazole-5-carboxamide

Molecular Formula

C4H7N5O2

Molecular Weight

157.13 g/mol

IUPAC Name

1-methoxy-N-methyltetrazole-5-carboxamide

InChI

InChI=1S/C4H7N5O2/c1-5-4(10)3-6-7-8-9(3)11-2/h1-2H3,(H,5,10)

InChI Key

UQPDLZKHQLCQOZ-UHFFFAOYSA-N

SMILES

CNC(=O)C1=NN=NN1OC

Canonical SMILES

CNC(=O)C1=NN=NN1OC

synonyms

1H-Tetrazole-5-carboxamide,1-methoxy-N-methyl-(9CI)

Origin of Product

United States

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